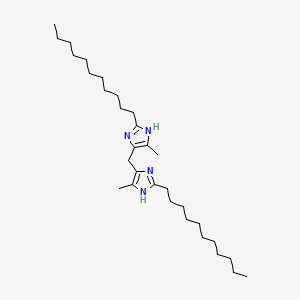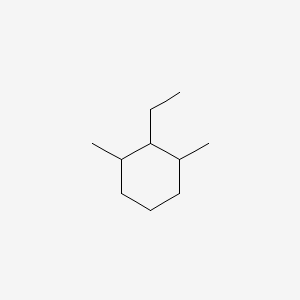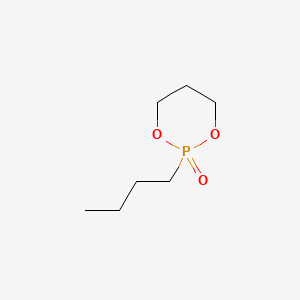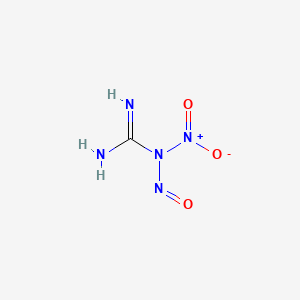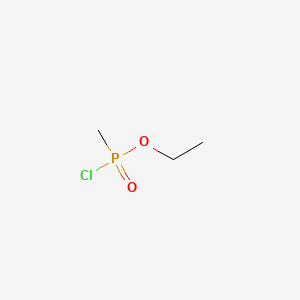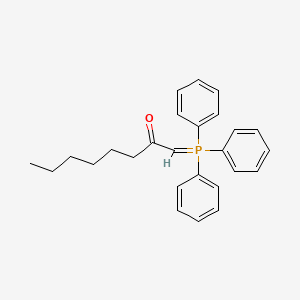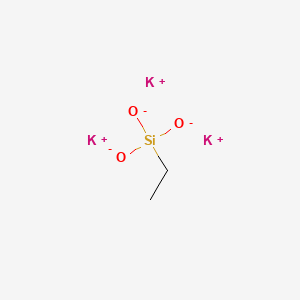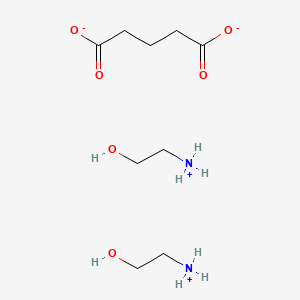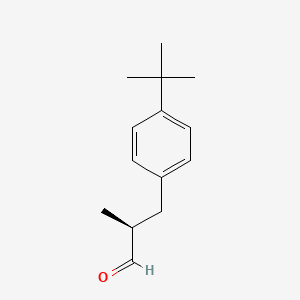
N,N-Dimethyl(nitrobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl(nitrobenzyl)amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a nitrobenzyl group attached to a nitrogen atom, which is further bonded to two methyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(nitrobenzyl)amine can be synthesized through several methods. One common approach involves the N-dimethylation of nitrobenzylamine using formaldehyde and formic acid. This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic processes. For example, the reaction of nitrobenzylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide can produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(nitrobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Oxidation: Formation of N,N-Dimethyl(aminobenzyl)amine.
Substitution: Formation of various substituted benzylamines.
Reduction: Formation of N,N-Dimethyl(aminobenzyl)amine.
Scientific Research Applications
N,N-Dimethyl(nitrobenzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethyl(nitrobenzyl)amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but lacks the nitro group.
N,N-Dimethyl(aminobenzyl)amine: Formed by the reduction of N,N-Dimethyl(nitrobenzyl)amine.
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom
Properties
CAS No. |
93805-56-2 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-nitro-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-10(2)9(11(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
NJACXLNZLIIPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


